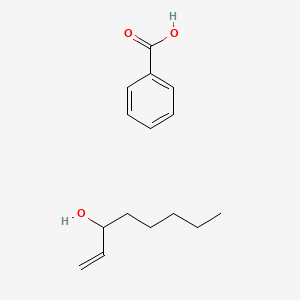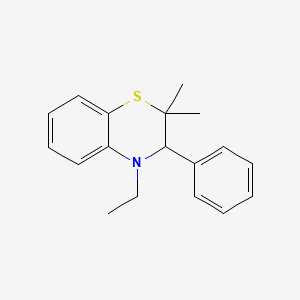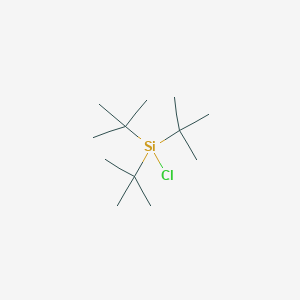
Tri-tert-butylchlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butylchlorosilane is an organosilicon compound with the chemical formula (C₄H₉)₃SiCl. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-tert-butylchlorosilane can be synthesized through the reaction of tert-butyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:
3(C4H9)Cl+SiCl4→(C4H9)3SiCl+3HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylsilanol and hydrochloric acid.
Reduction: It can be reduced to form tri-tert-butylsilane.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed
Substitution: Products include various organosilicon compounds depending on the nucleophile used.
Hydrolysis: The major products are tert-butylsilanol and hydrochloric acid.
Reduction: The major product is tri-tert-butylsilane.
Applications De Recherche Scientifique
Tri-tert-butylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organosilicon compounds and as a protecting group for alcohols and amines.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: It is used in the development of silicon-based drugs and drug delivery systems.
Industry: It is used in the production of silicone polymers and resins.
Mécanisme D'action
The mechanism of action of tri-tert-butylchlorosilane involves the formation of a reactive intermediate that can undergo various chemical transformations. The chlorine atom in the compound is highly reactive and can be easily replaced by other functional groups through nucleophilic substitution. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylchlorosilane: Similar in structure but with two tert-butyl groups instead of three.
Triethylchlorosilane: Similar in reactivity but with ethyl groups instead of tert-butyl groups.
Trimethylchlorosilane: Similar in reactivity but with methyl groups instead of tert-butyl groups.
Uniqueness
Tri-tert-butylchlorosilane is unique due to its high steric hindrance provided by the three bulky tert-butyl groups. This steric hindrance can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
56348-24-4 |
|---|---|
Formule moléculaire |
C12H27ClSi |
Poids moléculaire |
234.88 g/mol |
Nom IUPAC |
tritert-butyl(chloro)silane |
InChI |
InChI=1S/C12H27ClSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
Clé InChI |
DJECDCLXTNZYDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


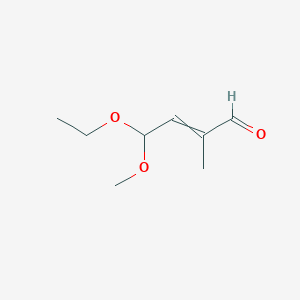
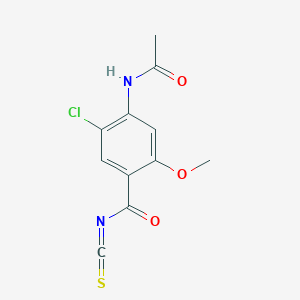
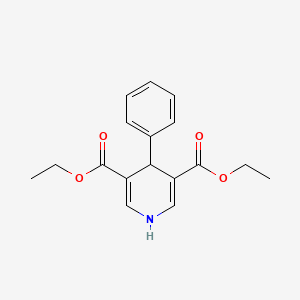


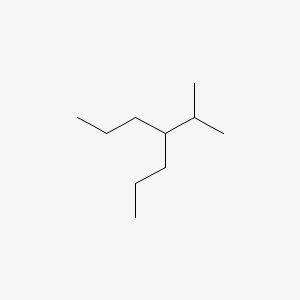
methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)



![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)
